Butyl acetate

Description

Historical Trajectories in Butyl Acetate (B1210297) Scholarly Inquiry

Early scholarly inquiry into butyl acetate likely focused on its identification, isolation, and basic characterization. As a naturally occurring compound found in fruits like apples and bananas, initial research may have involved its extraction and analysis from natural sources atamanchemicals.comchemanalyst.comalfa-chemistry.com. The synthesis of this compound through the esterification of butanol and acetic acid, particularly the Fischer esterification process using acid catalysts like sulfuric acid, has been a subject of study for many years atamanchemicals.comchemicalbook.comslchemtech.com. Early research also explored its potential as a solvent for various materials, given its ability to dissolve resins, lacquers, and other organic compounds alfa-chemistry.comatamanchemicals.comijert.org. Its use in early industries, such as stiffening fabric skins in aviation, highlights some of its historical applications that likely spurred initial research into its properties and handling mcgroup.co.uk.

Evolution of Academic Perspectives on this compound

Academic perspectives on this compound have evolved from basic characterization and synthesis to more complex studies focusing on reaction kinetics, process optimization, and novel production methods. Early research established the fundamental esterification reaction for its production atamanchemicals.comchemicalbook.comslchemtech.com. Over time, academic interest expanded to understanding the kinetics of this reversible reaction and the influence of various parameters such as temperature, catalyst loading, and reactant ratios ijert.orgscielo.org.co. The challenges associated with the conventional synthesis method, such as the use of homogeneous acid catalysts leading to corrosion, prompted research into heterogeneous catalysts, particularly ion exchange resins ijert.orgresearchgate.netacs.orgfrontiersin.org.

The academic perspective has also shifted to explore more efficient and environmentally friendly production processes. This includes research into reactive distillation, which combines reaction and separation in a single unit to overcome equilibrium limitations and improve yield acs.orgacs.orgacs.orgresearchgate.net. More recently, the potential for biological synthesis of this compound through microbial fermentation has emerged as a new area of academic investigation, driven by the desire for sustainable chemical production researchgate.netenergy.govresearchgate.net. Furthermore, the academic community has increasingly focused on the role of this compound as a potential biofuel component or additive, studying its combustion characteristics and comparing them to traditional fuels researchgate.netenergy.govacs.orgosti.govdigitellinc.com.

Current State of this compound Research and Development Frontiers

Current research on this compound is focused on several key frontiers, driven by both industrial demand and the pursuit of sustainable and efficient chemical processes. One significant area is the continued development and optimization of synthesis methods. Research into catalytic distillation remains active, with studies exploring different column configurations and catalyst types to improve conversion and product purity acs.orgacs.orgacs.orgresearchgate.net. The use of membrane reactors, which integrate reaction and separation through selective membranes, represents another frontier aimed at enhancing reaction yield by continuously removing products like water mdpi.com.

The exploration of bio-based production routes is a rapidly developing area. Research is being conducted on metabolically engineered microorganisms, such as Clostridium strains, for the fermentative production of this compound from renewable feedstocks like corn stover researchgate.netenergy.gov. This aligns with a broader trend in chemistry towards developing sustainable and environmentally friendly processes.

Another important frontier is the investigation of this compound as a potential component in fuel blends. Studies are examining its combustion behavior, ignition delay, and impact on soot formation when blended with traditional fuels like n-heptane researchgate.netenergy.govacs.orgosti.govdigitellinc.com. This research aims to evaluate its viability as a renewable oxygenate additive to improve fuel performance and reduce environmental impact.

Furthermore, research continues into optimizing the use of this compound in its traditional applications, such as paints, coatings, adhesives, and cosmetics, often focusing on improving formulations and reducing volatile organic compound (VOC) emissions by exploring alternatives like tert-butyl acetate chemanalyst.comalfa-chemistry.commarketresearch.comresearchandmarkets.com. The global market for this compound remains substantial, with ongoing analysis of market trends, production capacities, and demand drivers influencing research and development priorities chemanalyst.commcgroup.co.ukmarketresearch.comdatabridgemarketresearch.combusinesswire.comimarcgroup.com.

Current research findings highlight the potential of intensified processes like membrane reactors for this compound production, showing significantly higher conversion rates compared to conventional reactors. For instance, a membrane reactor using an Amberlyst-15 catalyst achieved a 92.0% conversion of n-butanol, compared to 69.8% for a conventional reactor in one study mdpi.com. Economic assessments of these novel processes, while sometimes showing higher initial capital costs, also indicate promising returns on investment and reduced environmental impact, such as significant reductions in CO₂ emissions researchgate.netmdpi.com. Research into the combustion of bio-synthesized this compound has shown that its burning rates and flame structures are comparable to those of commercially produced this compound, suggesting its potential as a drop-in fuel additive researchgate.netosti.gov.

Below is a table summarizing some key research areas and findings:

| Research Area | Key Focus Areas | Representative Findings |

| Synthesis Methods | Reactive Distillation, Membrane Reactors, Heterogeneous Catalysis | Reactive distillation improves yield by overcoming equilibrium; Membrane reactors show higher conversion (e.g., 92% vs 69.8% in one study) mdpi.com. |

| Bio-based Production | Microbial Fermentation, Metabolically Engineered Strains, Renewable Feedstocks | Exploration of Clostridium strains for production from corn stover; Potential for sustainable production researchgate.netenergy.gov. |

| Fuel Applications | Combustion Characteristics, Blending Studies | Comparable burning rates of bio-synthesized and commercial this compound; Potential to reduce soot formation researchgate.netosti.govdigitellinc.com. |

| Process Optimization & Modeling | Kinetic Studies, Simulation, Heat Integration | Development of kinetic models; Simulation of intensified processes; Heat integration improves eco-efficiency ijert.orgscielo.org.coacs.orgresearchgate.net. |

| Application Enhancement | Solvent Formulations, VOC Reduction | Research into optimizing use in coatings and adhesives; Investigation of less volatile isomers chemanalyst.commarketresearch.comresearchandmarkets.com. |

This table provides a snapshot of the active areas within this compound research, illustrating the shift towards more sustainable production methods, novel applications, and process intensification.

Structure

3D Structure

Propriétés

IUPAC Name |

butyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

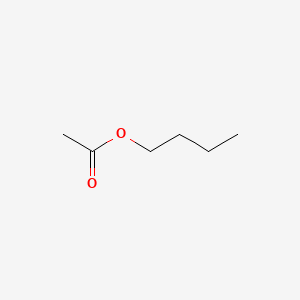

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021982 | |

| Record name | Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 72 - 88 °F. Density 7.4 lb / gal (less than water). Hence floats on water. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Liquid, Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a strong fruity odour, Colorless liquid with a fruity odor. | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

259.7 °F at 760 mmHg (NTP, 1992), 126.0 °C, 126.10 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

72 °F (NTP, 1992), 22 °C, 72 °F (22 °C) (Closed cup), 22 °C c.c., 72 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 8.33X10+3 mg/L at 25 °C, In water, 6,700 ppm at 25 °C, Soluble in 120 parts water at 25 °C, In water, 14,000 mg/L at 20 °C; 5,000 mg/L at 25 °C, For more Solubility (Complete) data for n-Butyl acetate (7 total), please visit the HSDB record page., 8.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 145 ml water, 1% | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8825 g/cu cm at 20 °C, Relative density (water = 1): 0.88, 0.876-0.880, 0.88 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0, 4 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 68 °F (NTP, 1992), 11.5 [mmHg], 11.5 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 20 °C: 1.2, 10 mmHg | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-86-4 | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464P5N1905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-108.2 °F (NTP, 1992), -77 °C, -78 °C, -107 °F | |

| Record name | BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-Butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0399 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/178 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0072.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Process Engineering for Butyl Acetate

Advanced Reaction Engineering Approaches for Butyl Acetate (B1210297) Synthesis

To overcome the limitations of conventional methods, advanced reaction engineering approaches have been developed. The most prominent of these is reactive distillation, which integrates chemical reaction and distillation into a single unit, offering substantial improvements in efficiency and cost-effectiveness.

Reactive distillation (RD) is a process intensification technology that combines the functions of a reactor and a distillation column in one vessel. irjet.net For equilibrium-limited reactions like butyl acetate esterification, RD is particularly advantageous. irjet.net By continuously separating the products from the reactants within the reaction zone, the chemical equilibrium is constantly disturbed, driving the reaction towards completion. chempap.org This simultaneous reaction and separation overcomes the equilibrium limitations, leading to significantly higher reactant conversion, often approaching 100%. irjet.net

The key advantages of using reactive distillation for this compound synthesis include:

Enhanced Conversion: Overcomes equilibrium limitations, achieving much higher conversion than conventional reactors. irjet.net

Improved Selectivity: Byproduct formation, such as the etherification of butanol to form dibutyl ether, can be suppressed by adjusting reactant feed ratios. irjet.net

Energy Savings: The heat generated by the exothermic esterification reaction can be used in-situ for the distillation process, reducing external energy requirements. irjet.netyoutube.com

Reduced Capital Cost: Combining reaction and separation into a single unit reduces the number of required pieces of equipment and associated capital investment. researchgate.net

A continuous reactive distillation column for this compound production is typically designed with three distinct zones: a non-reactive rectifying section at the top, a central reactive section, and a non-reactive stripping section at the bottom. irjet.netacs.org

The reactive section is packed with a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), which also serves as a distillation packing. irjet.netacs.org The reactants, acetic acid and n-butanol, are fed into the column at specific locations. To facilitate countercurrent flow, the lower-boiling reactant is typically fed below the reactive zone, while the higher-boiling reactant is fed above it. chempap.orgacs.org

During operation, the esterification reaction occurs in the liquid phase on the surface of the catalyst in the reactive zone. The components are simultaneously separated based on their volatilities. The water produced forms a low-boiling ternary azeotrope with n-butanol and this compound, which moves to the top of the column. acs.org This vapor is condensed and then sent to a decanter where it separates into two liquid phases: an aqueous phase (mostly water) and an organic phase. irjet.netyoutube.com The aqueous phase is removed as the distillate, effectively driving the reaction forward. The organic phase, rich in reactants, is typically refluxed back to the column. irjet.netacs.org The high-boiling, high-purity this compound is continuously withdrawn from the bottom of the column. irjet.netacs.org

| Catalyst | Feed Condition | Achieved n-Butanol Conversion (%) | Achieved this compound Purity (%) |

|---|---|---|---|

| PTSA–POM | Equimolar | 94.2 | 96.44 |

| Amberlyst-15 | Equimolar | 98.5 | 96.9 |

| Not Specified | 1:1.3 (Acid:Butanol) | Close to 100 | High (ether formation noted) |

This table summarizes experimental results from various studies on continuous reactive distillation for this compound production, demonstrating the high conversion and purity achievable with this technology. irjet.netacs.orgbohrium.comacs.org

Batch reactive distillation is another operational mode used for this compound synthesis. In this configuration, the reactants (acetic acid and butanol) are initially charged into the reboiler (the "still") along with the catalyst. acs.org As the mixture is heated, the reaction and distillation proceed simultaneously.

A key aspect of batch RD is the distillate policy. acs.org For the this compound system, the overhead vapor is close in composition to the ternary azeotrope. After condensation, this vapor forms two liquid phases. A common strategy is to remove the aqueous layer as the product and reflux the organic layer back to the column. acs.org This continuous removal of water from the system shifts the reaction equilibrium, allowing the concentration of this compound in the still to progressively increase throughout the batch run. acs.org This method allows for the production of high-purity this compound directly in the reboiler at the end of the process. irjet.net

Reactive Distillation for Enhanced Conversion and Separation

Thermodynamic Considerations in Reactive Distillation Systems

The synthesis of this compound via reactive distillation (RD) is a complex process governed by significant thermodynamic considerations. The esterification of acetic acid with n-butanol is a reversible and exothermic reaction, which introduces challenges related to chemical and phase equilibria. biomedres.usresearchgate.net A crucial aspect of this system is its non-ideality, primarily due to the presence of polar components and the formation of azeotropes. biomedres.us

The quaternary system, consisting of n-butanol, acetic acid, n-butyl acetate, and water, exhibits complex vapor-liquid equilibrium (VLE) and vapor-liquid-liquid equilibrium (VLLE). biomedres.usmdpi.com Notably, n-butanol and water form a heterogeneous azeotrope, which complicates the separation process within the distillation column. biomedres.usgoogle.com To accurately model the phase behavior and ensure reliable process simulation and design, thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC activity coefficient models are employed. biomedres.usepo.org These models are essential for predicting the activity coefficients of the components in both liquid and vapor phases, which deviate significantly from ideal behavior.

The exothermic nature of the esterification reaction (ΔH298 = -29.312 kJ/mol) means that lower temperatures favor a higher equilibrium conversion. biomedres.us However, reaction kinetics are slower at lower temperatures. Reactive distillation expertly balances these opposing factors by maintaining different temperature zones within the column, allowing for simultaneous reaction and separation at optimized conditions. The continuous removal of products, particularly water, from the reactive zone shifts the chemical equilibrium towards the formation of this compound, enabling conversions that surpass the equilibrium limits of conventional reactors. google.comjetir.org For instance, conversions close to 100% can be achieved in a reactive distillation column, a significant improvement over the typical equilibrium-limited conversion of around 70% in a standard reactor. biomedres.usgoogle.com

The enthalpy of the reaction has a minor effect on the heat balance within the reactive section of the column. mdpi.com However, the accurate determination of thermodynamic properties, including the standard Gibbs free energy (ΔG°) and enthalpy of reaction (ΔH°), is critical for the conceptual design and optimization of the RD process. scielo.org.co

Table 1: Thermodynamic Data for this compound Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Standard Enthalpy of Reaction (ΔH°298) | -29.312 kJ/mol | biomedres.us |

| Standard Gibbs Free Energy of Esterification (ΔG°) | -1.874 kcal/mol (-7.84 kJ/mol) | scielo.org.co |

| Standard Enthalpy of Esterification (ΔH°) | -5.335 kcal/mol (-22.32 kJ/mol) | scielo.org.co |

| Forward Reaction Activation Energy (Heterogeneous) | 45.59 kJ/mol | google.com |

| Backward Reaction Activation Energy (Heterogeneous) | 23.39 kJ/mol | google.com |

Membrane Reactor Technology in this compound Production

Membrane reactor (MR) technology presents an advanced alternative for the production of this compound, integrating reaction and separation into a single unit to overcome thermodynamic equilibrium limitations. acs.org This technology is particularly effective for equilibrium-limited reactions like esterification, where the in-situ removal of a product, typically water, can significantly shift the equilibrium to favor higher product yields. acs.orgrsc.org For this compound synthesis, this approach has demonstrated the potential to achieve n-butanol conversions of up to 92.0%, a substantial increase compared to the 69.8% conversion seen in conventional reactor systems. acs.orgcrdeepjournal.org

Different configurations of membrane reactors are employed, including catalytic membrane reactors (CMR) and pervaporation-assisted esterification. acs.org In a typical setup, the esterification of n-butanol and acetic acid occurs over a solid acid catalyst, such as Amberlyst-15, packed within the reactor. mdpi.comacs.org Simultaneously, a hydrophilic membrane, such as those made from polyvinyl alcohol (PVA) or zeolite, selectively removes the water produced during the reaction. acs.orgrsc.org This continuous removal of water drives the forward reaction, leading to higher conversion rates. acs.orgwikipedia.org

Pervaporation-assisted esterification is a prominent method where the membrane separates water from the liquid reaction mixture via partial evaporation. scielo.org.cowikipedia.org Studies have shown that using a composite catalytic membrane can lead to n-butanol conversions exceeding 95.0% under specific conditions, such as a reaction temperature of 363 K and an initial acetic acid to n-butanol molar ratio of 4:1. wikipedia.org The performance of the membrane reactor is influenced by several operational parameters, including temperature, pressure, feed composition, and the residence time of the reactants. acs.orgwikipedia.org While reactive distillation can achieve slightly higher conversions (around 98%), membrane reactor technology is considered a promising and economically feasible alternative with a potentially lower environmental impact in terms of CO2 emissions compared to conventional processes. acs.org

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a potent synthetic methodology for reactions involving immiscible reactants, making it applicable to the esterification process for producing this compound. acs.orgrsc.org This technique utilizes a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the transfer of a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. acs.orgresearchgate.net PTC offers several advantages over traditional acid-catalyzed esterification, including milder reaction conditions, high yields, enhanced selectivity, and simpler operational procedures, while avoiding the corrosion and side reaction issues associated with strong mineral acids. acs.orgbiomedres.us

In the context of this compound synthesis, a phase transfer catalyst like cetyl trimethyl ammonium bromide (CTMAB) can be used to produce the ester from dilute acetic acid wastewater. google.com The mechanism of PTC in esterification involves the anion of the carboxylic acid (acetate) forming an ion pair with the cation of the catalyst (e.g., a quaternary ammonium ion). acs.org This lipophilic ion pair is then transferred from the aqueous phase to the organic phase, which contains the alcohol (n-butanol). acs.org In the organic phase, the nucleophilic acetate anion reacts with the alcohol to form this compound. acs.org

The efficiency of the PTC process is dependent on several factors, including the choice of catalyst, reaction temperature, reaction time, and the amounts of catalyst and water in the system. acs.org Quaternary ammonium salts like Tetrabutyl Ammonium Bromide (TBAB) and phosphonium (B103445) salts are common catalysts. acs.orgoperachem.com The hydrophobicity of the acid is a key factor influencing its conversion to the corresponding ester. acs.org Research has shown that an optimal amount of water (around 5-8%) can be beneficial for the reaction system. acs.org One study on the synthesis of n-butyl acetate using CTMAB optimized the process parameters, achieving an acetic acid extraction rate of 88.2% and a this compound yield of 81.3%. google.com

Table 2: Common Phase Transfer Catalysts in Esterification

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Cetyl trimethyl ammonium bromide (CTMAB), Benzyltriethylammonium chloride (TEBA) | Most common, effective for transferring anions. Total carbon atoms of the hydrocarbon group are typically >12 for good lipophilicity. operachem.com |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | More stable at higher temperatures compared to ammonium salts. researchgate.netoperachem.com |

| Crown Ethers | Dicyclohexyl-18-crown-6 | Encapsulate cations (e.g., K+) to form a lipophilic complex, transferring the anion along with it. Often expensive and toxic. acs.orgcphi-online.com |

| Polyethylene Glycols (PEGs) | - | Can act as phase transfer catalysts but are generally considered less effective. acs.org |

Bio-based and Sustainable Production Pathways for this compound

Biocatalytic Esterification utilizing Lipase (B570770) Enzymes

The synthesis of this compound through biocatalytic esterification represents a significant advancement in green chemistry, offering an environmentally benign alternative to conventional chemical methods. mdpi.com This process utilizes lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) as biocatalysts to mediate the esterification reaction between n-butanol and acetic acid. acs.org Lipases are highly valued for their efficiency, high selectivity (regio- and stereoselectivity), and ability to function under mild reaction conditions, which minimizes energy consumption and the formation of byproducts. google.comcphi-online.com

The use of lipases circumvents the drawbacks of traditional acid catalysts, such as equipment corrosion, environmental pollution from waste, and complex downstream processing. cphi-online.com Both free and immobilized lipases have been successfully employed for this compound synthesis. rsc.orgacs.org Immobilization of the enzyme on a solid support (e.g., calcium alginate beads, kieselguhr, or polymeric resins) is often preferred as it enhances enzyme stability, simplifies catalyst recovery, and allows for repeated use, thereby improving the economic viability of the process. rsc.orgbiomedres.usacs.org For instance, immobilized lipase from Rhizopus oryzae showed a conversion yield of 25%, a significant improvement over the 3% yield obtained with the free enzyme under the same conditions. acs.org

Various microbial sources are used for lipase production, including Rhizomucor miehei (Lipozyme RM IM), Candida antarctica (Novozym 435), Aspergillus oryzae, and Rhizopus oryzae. mdpi.comacs.org The reaction can be conducted in organic solvents like heptane (B126788) or hexane, which can improve synthesis activity, or in solvent-free systems. acs.org Solvent-free systems are increasingly attractive as they simplify product purification and eliminate issues related to solvent toxicity and flammability. acs.orgcphi-online.com

Optimization of Lipase-Catalyzed Esterification Parameters

Maximizing the yield of this compound in lipase-catalyzed esterification requires the careful optimization of several key reaction parameters. The interplay between these factors significantly influences both the reaction rate and the final conversion.

Temperature: Reaction temperature affects both the enzyme's activity and its stability. biomedres.us For this compound synthesis, studies have shown that conversion generally increases with temperature up to an optimal point, after which thermal denaturation can reduce enzyme activity. rsc.org Optimal temperatures reported in various studies range from 37°C to 55°C. mdpi.combiomedres.usacs.org For example, a maximum conversion of 80% was achieved at 37°C using immobilized lipase from Aspergillus oryzae, while a 98.2% conversion was obtained at 55°C with recombinant CS-2 lipase. biomedres.us

Molar Ratio of Substrates: The stoichiometric ratio of acid to alcohol is 1:1, but varying this ratio can shift the equilibrium towards product formation. cphi-online.com However, an excess of either substrate, particularly the alcohol, can cause inhibitory effects on the lipase, leading to a decrease in the conversion rate. cphi-online.com For the synthesis of this compound, an acetic acid to butanol molar ratio of 1:1 was found to be optimal in a solvent-free system using Rhizopus oryzae lipase. acs.org In another study, a molar ratio of acetic acid to butanol of 1:0.5 resulted in an 80% conversion.

Enzyme Loading: The amount of catalyst directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher initial reaction rate and greater conversion. cphi-online.com However, an optimal loading must be determined to balance high conversion with the cost of the enzyme. cphi-online.com Optimized enzyme amounts have been reported as 25% (w/w of total substrate) for Lipozyme RMIM and 10% (w/w) for immobilized Aspergillus oryzae lipase. mdpi.com

Water Content/Activity: Water is a product of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the net yield of the ester. biomedres.us In organic media, a minimal amount of water is essential to maintain the enzyme's catalytically active conformation. The control of water activity (aw) is therefore critical. The addition of molecular sieves to the reaction medium is a common strategy to remove water as it is formed, driving the reaction forward. biomedres.us A study achieved a 98.2% conversion by maintaining a water activity of 0.02 and adding molecular sieves during the reaction. biomedres.us

Reaction Time: The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. Optimal reaction times vary widely depending on other conditions, with reports ranging from 10 hours to 72 hours. mdpi.combiomedres.us

Table 3: Optimized Parameters for Lipase-Catalyzed this compound Synthesis

| Lipase Source | Optimal Temperature (°C) | Optimal Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Max. Conversion (%) | Reference |

|---|---|---|---|---|---|

| Rhizopus oryzae (immobilized) | 37 | 1:1 | - | 60 (solvent-free), 80 (in heptane) | acs.org |

| Rhizomucor miehei (Lipozyme RMIM) | 37 | - | 18 | >78 | mdpi.com |

| Aspergillus oryzae (immobilized) | 37 | 1:0.5 | 72 | 80 | |

| Recombinant CS-2 lipase (immobilized) | 55 | 1:2 | 10 | 98.2 | biomedres.us |

Reaction Kinetics and Mechanisms in Biocatalytic Systems

The kinetics of lipase-catalyzed esterification for this compound synthesis are commonly described by the Ping-Pong Bi-Bi mechanism. cphi-online.com This model is widely accepted for reactions involving two substrates catalyzed by lipases and involves the formation of a covalent intermediate. The mechanism proceeds through a series of steps:

The first substrate, the carboxylic acid (acetic acid), binds to the active site of the lipase.

A nucleophilic attack by a serine residue in the lipase's catalytic triad (B1167595) forms a tetrahedral intermediate.

This intermediate collapses, releasing the first product (water) and forming a stable acyl-enzyme complex.

The second substrate, the alcohol (n-butanol), then binds to the acyl-enzyme complex.

The alcohol performs a nucleophilic attack on the acyl group of the complex, forming a second tetrahedral intermediate.

This second intermediate breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which can then begin another catalytic cycle.

Inhibition Effects in Biocatalytic this compound Production

High concentrations of the acid and alcohol substrates can have deleterious effects on the enzyme. researchgate.nettandfonline.com Acetic acid, in particular, has been identified as a significant inhibitor. Elevated concentrations of acetic acid can lead to a drop in enzyme activity and a decrease in the conversion to this compound. researchgate.nettandfonline.com To mitigate this, strategies such as stepwise or continuous addition of acetic acid have been investigated. A solvent-free system using continuous addition of acetic acid has been shown to achieve a conversion of 84% at 60°C, demonstrating a method to overcome substrate inhibition. tandfonline.com Similarly, high concentrations of n-butanol can also inhibit the enzyme. tandfonline.com

Product inhibition is another critical factor in the biocatalytic production of this compound. Water, a co-product of the esterification reaction, is known to inhibit the catalytic reaction as its concentration increases in the reaction medium. usm.my This is a common phenomenon in lipase-catalyzed esterification reactions. The accumulation of water can shift the reaction equilibrium back towards hydrolysis, reducing the net synthesis of the ester. While the product this compound itself has been observed to have a minor inhibitory effect, the primary concerns for process efficiency are typically substrate and water-induced inhibition.

The table below summarizes findings on substrate and product inhibition in the enzymatic synthesis of this compound.

| Inhibitor | Effect on Enzyme/Reaction | Mitigation Strategy | Reference |

| Acetic Acid | Deleterious effects on the enzyme; causes a significant drop in conversion at high concentrations. | Single, stepwise, or continuous acid addition to maintain low concentrations. | researchgate.nettandfonline.com |

| n-Butanol | Can cause inhibition at high concentrations. | Controlling substrate molar ratio. | tandfonline.com |

| Water | Inhibits the reaction as its concentration increases, shifting equilibrium towards hydrolysis. | Removal of water from the reaction medium (e.g., using molecular sieves or pervaporation). | usm.my |

Microbial Fermentation Strategies for this compound Biosynthesis